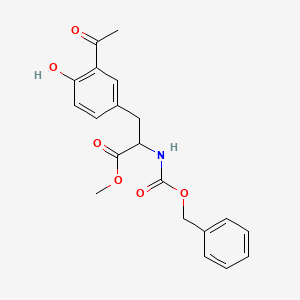

Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Metil (S)-3-(3-acetil-4-hidroxifenil)-2-(((benciloxi)carbonil)amino)propanoato es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un grupo acetil, un grupo hidroxifenil y un grupo benciloxicarbonilamino, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Metil (S)-3-(3-acetil-4-hidroxifenil)-2-(((benciloxi)carbonil)amino)propanoato típicamente involucra múltiples pasos, incluyendo la protección de grupos funcionales, reacciones de acoplamiento y pasos de desprotección. Una ruta sintética común incluye:

Protección del Grupo Hidroxilo: El grupo hidroxilo en el anillo fenilo se protege utilizando un grupo protector adecuado como un grupo bencilo.

Reacción de Acoplamiento: El compuesto hidroxifenil protegido se acopla luego con un derivado de aminoácido utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.

Desprotección: El paso final implica la eliminación del grupo protector para producir el compuesto deseado.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Metil (S)-3-(3-acetil-4-hidroxifenil)-2-(((benciloxi)carbonil)amino)propanoato puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.

Reducción: El grupo acetil puede reducirse a un alcohol.

Sustitución: El grupo benciloxicarbonil puede sustituirse con otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como PCC (clorocromato de piridinio) o KMnO4 (permanganato de potasio) pueden ser utilizados.

Reducción: Reactivos como NaBH4 (borohidruro de sodio) o LiAlH4 (hidruro de aluminio y litio) se emplean comúnmente.

Sustitución: Varios nucleófilos pueden utilizarse en condiciones básicas o ácidas para lograr reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del grupo acetil puede producir un alcohol.

Aplicaciones Científicas De Investigación

El Metil (S)-3-(3-acetil-4-hidroxifenil)-2-(((benciloxi)carbonil)amino)propanoato tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: El compuesto puede utilizarse en estudios que involucran la inhibición de enzimas e interacciones de proteínas.

Industria: Puede utilizarse en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del Metil (S)-3-(3-acetil-4-hidroxifenil)-2-(((benciloxi)carbonil)amino)propanoato involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.

Comparación Con Compuestos Similares

Compuestos Similares

- Metil (S)-3-(3-acetil-4-hidroxifenil)-2-amino-propanoato

- Metil (S)-3-(4-hidroxifenil)-2-(((benciloxi)carbonil)amino)propanoato

Unicidad

El Metil (S)-3-(3-acetil-4-hidroxifenil)-2-(((benciloxi)carbonil)amino)propanoato es único debido a la presencia de ambos grupos acetil y benciloxicarbonil, los cuales confieren propiedades químicas y reactividad específicas. Esta unicidad lo convierte en un compuesto valioso para la investigación y las aplicaciones específicas.

Actividad Biológica

Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

1. Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from readily available precursors. The process generally includes:

- Formation of the benzyloxycarbonyl group : This is achieved through the reaction of benzyloxy carbonyl chloride with an amino acid derivative.

- Acetylation : The introduction of the acetyl group at the 3-position of the aromatic ring.

- Final esterification : This step involves methylation to form the final ester product.

The detailed synthetic pathway can be illustrated as follows:

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Compound A | E. coli | 10 |

| Compound B | S. aureus | 15 |

| Compound C | P. aeruginosa | 12 |

2.2 Cytotoxicity Studies

Cytotoxicity assays on human cancer cell lines such as HeLa have been conducted to evaluate the safety profile of this compound. The results indicate a selective cytotoxic effect, with IC50 values suggesting potential as an anticancer agent.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity observed |

| MCF7 | 30 | Lower cytotoxicity compared to HeLa |

3.1 Case Study on Anticancer Activity

A recent study explored the effects of this compound on breast cancer cell lines. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in a dose-dependent manner.

Findings:

- The compound activated apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage.

- Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.

3.2 Study on Antioxidant Properties

Another investigation assessed the antioxidant potential of the compound using DPPH radical scavenging assays. The results showed that it effectively scavenged free radicals, suggesting its utility in oxidative stress-related conditions.

Table 3: Antioxidant Activity

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

4. Conclusion

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Further research is warranted to explore its full therapeutic potential and mechanisms of action. Future studies should focus on in vivo models to validate these findings and assess pharmacokinetics and toxicity profiles comprehensively.

Propiedades

IUPAC Name |

methyl 3-(3-acetyl-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c1-13(22)16-10-15(8-9-18(16)23)11-17(19(24)26-2)21-20(25)27-12-14-6-4-3-5-7-14/h3-10,17,23H,11-12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFVAAWJEMBBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.